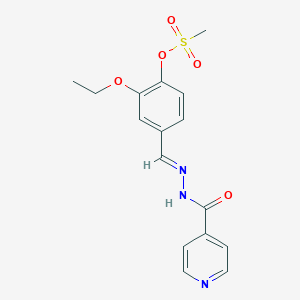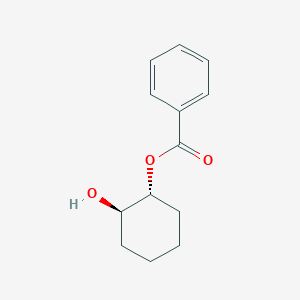
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate (EIHPM) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation, as well as the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell cycle arrest and apoptosis, and the inhibition of tumor invasion and metastasis. 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has several advantages for lab experiments, including its ability to penetrate cell membranes and target specific cells, its potential as a carrier for various drugs, and its use as a contrast agent for MRI. However, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for research on 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate, including the development of new synthesis methods to improve its purity and yield, the investigation of its potential applications in combination with other drugs or therapies, and the exploration of its potential as a diagnostic tool for various diseases. Further research is also needed to fully understand the mechanism of action of 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate and its potential therapeutic applications.
Conclusion:
In conclusion, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate is a chemical compound that has shown great potential for various scientific research applications, including cancer treatment, drug delivery, and imaging. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate and its applications in various fields.
Synthesis Methods
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate can be synthesized through a multi-step process involving the reaction of 2-nitroaniline with ethyl 4-bromobenzoate, followed by the reduction of the nitro group and the reaction with isonicotinic acid hydrazide. The final product is obtained through the reaction of the intermediate compound with methanesulfonyl chloride.
Scientific Research Applications
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been extensively studied for its potential applications in various fields, including cancer treatment, drug delivery, and imaging. In cancer treatment, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In drug delivery, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been used as a carrier for various drugs due to its ability to penetrate cell membranes and target specific cells. In imaging, 2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate has been used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to accumulate in tumor tissues.
properties
Product Name |
2-Ethoxy-4-(2-isonicotinoylcarbohydrazonoyl)phenyl methanesulfonate |
|---|---|
Molecular Formula |
C16H17N3O5S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C16H17N3O5S/c1-3-23-15-10-12(4-5-14(15)24-25(2,21)22)11-18-19-16(20)13-6-8-17-9-7-13/h4-11H,3H2,1-2H3,(H,19,20)/b18-11+ |
InChI Key |
MTTWUXHEZOWIPN-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OS(=O)(=O)C |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OS(=O)(=O)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)

![3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304707.png)
![5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)
![3-[[5-[4-(2-Bromoethyl)phenyl]-1,3-oxathiol-2-ylidene]amino]benzoic acid](/img/structure/B304710.png)

![2-[[2-(4-Bromophenyl)-1,3-dioxolan-2-yl]methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304713.png)
![N-{2-[(4-tert-butylphenyl)sulfanyl]cyclohexyl}benzamide](/img/structure/B304714.png)

![ethyl 3,4-diphenyl-5-(1H-pyrrol-1-yl)thieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B304718.png)
![butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B304723.png)
![2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate](/img/structure/B304725.png)
![2-(1-adamantyl)-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304726.png)
![2-ethoxy-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B304727.png)